molecular formula C12H20N2O4S2 B4744838 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide

4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4744838
M. Wt: 320.4 g/mol
InChI Key: IKSMBSBTWQVMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in various fields of study.

Mechanism of Action

4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide acts as a pH buffer by binding to protons in solution, thereby preventing changes in pH. It also inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition has been found to be reversible and concentration-dependent.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Helicobacter pylori, and to have anti-inflammatory effects in animal models. Additionally, this compound has been found to have a protective effect on the liver in animal models of liver injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide in lab experiments is its ability to maintain a stable pH over a wide range of temperatures and concentrations. Additionally, its reversible inhibition of carbonic anhydrase allows for precise control over enzyme activity. However, this compound has been found to have cytotoxic effects at high concentrations, limiting its use in certain experiments.

Future Directions

Future research on 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide could focus on its potential as a therapeutic agent for various conditions, including liver injury and inflammation. Additionally, further studies could investigate the effects of this compound on other enzymes and biological systems, as well as its potential as a component of drug delivery systems. Overall, this compound has proven to be a valuable tool in scientific research, with potential for further applications in the future.

Scientific Research Applications

4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide has been extensively used in scientific research as a pH buffer and inhibitor of carbonic anhydrase. It has been used to study the effects of pH on enzyme activity, as well as to inhibit the activity of carbonic anhydrase in various systems. Additionally, this compound has been used as a component of culture media for various cell lines.

Properties

IUPAC Name

4-[2-(butylsulfonylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-2-3-10-19(15,16)14-9-8-11-4-6-12(7-5-11)20(13,17)18/h4-7,14H,2-3,8-10H2,1H3,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSMBSBTWQVMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.